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Hydroxy-PEG2-PFP ester

Cat. No.: B608004
M. Wt: 344.23 g/mol
InChI Key: FTFZBMSTIHCECX-UHFFFAOYSA-N
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Description

Contextualizing Polyethylene (B3416737) Glycol (PEG) Derivatives in Modern Research

Polyethylene glycol (PEG) and its derivatives are synthetic, hydrophilic, and biocompatible polymers that are widely used in biomedical research and applications. sigmaaldrich.comsigmaaldrich.com These polymers are composed of repeating ethylene (B1197577) oxide units and can be synthesized in various lengths and structures, including linear and branched forms. sigmaaldrich.comchempep.com The terminal hydroxyl groups of PEG can be chemically modified to introduce a wide array of reactive functional groups, leading to a diverse family of PEG derivatives with tailored properties for specific applications. sigmaaldrich.com

Significance of PEGylation in Enhancing Molecular Functionality

The process of covalently attaching PEG chains to molecules, known as PEGylation, is a well-established strategy for improving the therapeutic potential of proteins, peptides, and small-molecule drugs. sigmaaldrich.comwikipedia.orgucl.ac.be PEGylation can enhance the functionality of these molecules in several ways. By increasing the hydrodynamic size of a therapeutic agent, PEGylation can prolong its circulation time in the bloodstream by reducing renal clearance. wikipedia.org This extended half-life often allows for less frequent dosing. nih.gov

Furthermore, the hydrophilic PEG chains can "mask" the attached molecule from the host's immune system, thereby reducing its immunogenicity and antigenicity. wikipedia.org This "stealth effect" is particularly beneficial for protein-based therapeutics, which can otherwise elicit an immune response. mdpi.com PEGylation also improves the solubility and stability of hydrophobic drugs and protects them from enzymatic degradation. wikipedia.orgnih.gov

Role of PEG Spacers in Bioconjugation and Drug Delivery Systems

In the realm of bioconjugation and drug delivery, PEG derivatives often serve as flexible spacers or linkers to connect two or more molecular entities. axispharm.comchempep.com These PEG spacers are crucial for maintaining the biological activity of the conjugated molecules by providing distance and reducing steric hindrance between them. biochempeg.com The hydrophilic nature of the PEG spacer can also enhance the water solubility of the entire conjugate, which is particularly important for hydrophobic drugs or linkers. rsc.org

The length of the PEG spacer can be precisely controlled, allowing for the fine-tuning of the physicochemical properties of the resulting conjugate. biochempeg.com This has been shown to be a critical factor in the design of antibody-drug conjugates (ADCs), where PEG spacers are incorporated to improve the solubility and stability of the linker-payload complex. rsc.org In drug delivery systems, PEGs are used as linkers in ADCs and as surface coatings for nanoparticles to improve systemic drug delivery. sigmaaldrich.com

Overview of Pentafluorophenyl (PFP) Esters as Reactive Intermediates

Pentafluorophenyl (PFP) esters are highly reactive acylating agents that have found widespread use in bioconjugation and peptide synthesis. rsc.orgnih.govwikipedia.org These active esters are derived from pentafluorophenol (B44920) and are known for their ability to react efficiently with nucleophiles, particularly primary and secondary amines, to form stable amide bonds. nih.govprecisepeg.com The high reactivity of PFP esters is attributed to the electron-withdrawing nature of the five fluorine atoms on the phenyl ring, which makes the carbonyl carbon highly electrophilic.

Comparison with N-Hydroxysuccinimide (NHS) Esters in Amine Reactivity

Both PFP esters and N-hydroxysuccinimide (NHS) esters are commonly used for amine modifications. While both are effective, their reactivity profiles differ. Some studies suggest that PFP esters are more reactive towards amines than NHS esters. sigmaaldrich.com However, other comparative studies have shown that while PFP esters are highly reactive, they may be slightly less reactive than NHS esters under certain conditions. thieme-connect.com The optimal pH for conjugation with PFP esters is typically between 7.2 and 8.5. precisepeg.com

Enhanced Hydrolytic Stability and Reaction Efficiency of PFP Esters

A significant advantage of PFP esters over NHS esters is their superior stability in aqueous solutions. medkoo.comrsc.orgprecisepeg.comprecisepeg.comresearchgate.netrsc.orgaxispharm.combroadpharm.comrsc.org NHS esters are known to hydrolyze readily in water, especially at higher pH values, which can lead to lower conjugation yields. researchgate.net In contrast, PFP esters are less susceptible to spontaneous hydrolysis, which contributes to more efficient and reliable reactions. precisepeg.comprecisepeg.comaxispharm.combroadpharm.combroadpharm.comconfluore.com This enhanced hydrolytic stability allows for greater flexibility in reaction conditions and can lead to higher product yields. thieme-connect.com The byproduct of the reaction, pentafluorophenol, is also considered less nucleophilic than N-hydroxysuccinimide, reducing the likelihood of it interfering with the desired reaction. thieme-connect.com

Structural Elucidation and Functional Groups of Hydroxy-PEG2-PFP Ester

This compound is a heterobifunctional linker with a well-defined structure. Its molecular formula is C13H13F5O5, and it has a molecular weight of 344.23 g/mol . medkoo.com The structure consists of three key functional components:

A primary hydroxyl (-OH) group: This group provides a site for further chemical modification or attachment to other molecules. medkoo.com

A two-unit polyethylene glycol (PEG2) spacer: This short, hydrophilic chain enhances the water solubility and provides flexibility to the molecule.

A pentafluorophenyl (PFP) ester: This highly reactive group is designed for efficient conjugation with primary and secondary amines. medkoo.comprecisepeg.com

The combination of these functional groups in a single molecule makes this compound a versatile tool for creating well-defined bioconjugates and functionalized materials. medkoo.com

Interactive Data Table: Properties of this compound

PropertyValueSource
IUPAC Name perfluorophenyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate medkoo.com
CAS Number 1820673-42-4 medkoo.com
Molecular Formula C13H13F5O5 medkoo.com
Molecular Weight 344.23 medkoo.com
Exact Mass 344.07 medkoo.com

Significance of the Hydroxyl Group for Further Derivatization

The terminal hydroxyl group is a critical feature of the this compound, providing a versatile anchor for subsequent chemical modifications. medkoo.comdcchemicals.comcd-bioparticles.net This functional group is relatively stable but can be activated or replaced to introduce a wide array of other functionalities. cd-bioparticles.netbroadpharm.com This capability is fundamental for multi-step synthesis strategies where different parts of a conjugate are assembled in a controlled manner. For instance, the hydroxyl group can be derivatized to attach fluorescent dyes, radioisotopes, or other reporter molecules. It can also be converted into other reactive groups, such as tosylates or mesylates, to facilitate nucleophilic substitution reactions. This inherent modifiability allows researchers to tailor the final construct to the specific demands of their experimental design, expanding the utility of the linker beyond its initial PFP ester reactivity. broadpharm.commedkoo.com

Reactivity of the PFP Ester Moiety

The pentafluorophenyl (PFP) ester moiety serves as a highly efficient acylating agent for labeling primary and secondary amines. broadpharm.com This reactivity is central to its application in bioconjugation, where it readily forms stable amide bonds with amine groups, such as the ε-amino group of lysine (B10760008) residues in proteins. dcchemicals.com

The key advantages of the PFP ester over other amine-reactive functionalities, like N-hydroxysuccinimide (NHS) esters, are its increased stability and reduced susceptibility to hydrolysis in aqueous buffers. medkoo.comdcchemicals.comcd-bioparticles.netwikipedia.org This enhanced stability leads to more efficient conjugation reactions, as the reagent does not readily degrade before reacting with the target amine. broadpharm.com The high reactivity of the PFP ester is attributed to the five electron-withdrawing fluorine atoms on the phenyl ring, which make the ester an excellent leaving group and increase the electrophilicity of the carbonyl carbon. This allows the conjugation reaction to proceed efficiently under mild pH conditions, typically between 7.0 and 9.0. broadpharm.com

Research Scope and Focus of the Outline

Delimitation to Academic and Research Applications

The application of this compound is firmly situated within the academic and research landscape. Its utility is demonstrated across several specialized domains, including medical research, drug release systems, nanotechnology, and new materials development. biochempeg.combiochempeg.com In the field of bioconjugation, it is a fundamental tool for linking molecules together, such as in the creation of antibody-drug conjugates (ADCs) or fluorescently labeled proteins for imaging studies. purepeg.comdcchemicals.com

A significant area of application is in the development of Proteolysis Targeting Chimeras (PROTACs). chemsrc.commedchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. chemsrc.com Linkers like this compound are crucial for connecting the target-binding ligand to the E3 ligase-binding ligand. medchemexpress.com Furthermore, in materials science, this reagent is used for the functionalization of surfaces, such as nanoparticles and biosensors, to impart specific biological recognition capabilities.

Emphasis on Mechanistic and Methodological Aspects

The successful use of this compound in research relies on a clear understanding of its reaction mechanism and methodology. The conjugation process involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the PFP ester, resulting in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.

Methodologically, several factors are critical for an efficient reaction. The reagent is moisture-sensitive and should be stored at low temperatures (typically -20°C) with a desiccant. broadpharm.com It is not readily soluble in aqueous buffers and must first be dissolved in a minimal amount of a dry, polar aprotic organic solvent, such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF), immediately before use. broadpharm.com Stock solutions are generally not prepared due to the PFP ester's susceptibility to hydrolysis over time. broadpharm.com The reaction buffer should be free of extraneous primary amines (e.g., Tris or glycine) that would compete with the target molecule for the reagent. broadpharm.com Buffers such as phosphate-buffered saline (PBS) at a pH between 7.0 and 8.0 are commonly recommended. broadpharm.com

Parameter Recommendation Rationale Source(s)
Solvent Dissolve in minimal DMSO or DMF before adding to aqueous buffer.The reagent has low aqueous solubility and dissolving it in an organic solvent first creates an emulsion for the reaction to proceed. broadpharm.com
Buffer Use amine-free buffers (e.g., PBS).Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule, reducing conjugation efficiency. broadpharm.com
pH 7.0 - 9.0Balances the nucleophilicity of the amine with the stability of the PFP ester, which can hydrolyze at higher pH. broadpharm.com
Temperature 4°C to 37°CReaction rate increases with temperature, but stability decreases. Conditions are optimized based on the target molecule's stability. broadpharm.com
Storage -20°C with desiccant.The PFP ester is moisture-sensitive and hydrolyzes over time. Low temperature and dry conditions preserve its reactivity. broadpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13F5O5 B608004 Hydroxy-PEG2-PFP ester

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-(2-hydroxyethoxy)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F5O5/c14-8-9(15)11(17)13(12(18)10(8)16)23-7(20)1-3-21-5-6-22-4-2-19/h19H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFZBMSTIHCECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCO)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Hydroxy Peg2 Pfp Ester

Strategies for the Synthesis of the PEG2 Scaffold with Terminal Hydroxyl Groups

The synthesis of the diethylene glycol (PEG2) backbone with a terminal hydroxyl group is a critical first step. This can be achieved through various methods, including direct polymerization or stepwise synthesis.

Polymerization Techniques for PEG Synthesis

Polyethylene (B3416737) glycol is commonly synthesized through the ring-opening polymerization of ethylene (B1197577) oxide. This process can be initiated by molecules containing a hydroxyl group, such as water or ethylene glycol, and is often catalyzed by bases like sodium hydroxide (B78521) or potassium hydroxide. alfa-chemistry.com The reaction proceeds via the stepwise addition of ethylene oxide units, resulting in a polymer chain with terminal hydroxyl groups. alfa-chemistry.com While this method is effective for producing a range of PEG molecular weights, it typically yields a polydisperse mixture of molecules with varying chain lengths. nih.gov

For applications requiring a precisely defined PEG linker like PEG2, traditional polymerization can be challenging due to the difficulty in controlling the exact number of ethylene oxide units added.

Control of PEG Chain Length and Monodispersity

Achieving monodispersity, where all molecules have the same chain length, is crucial for applications where precise linker length is critical. biochempeg.com Traditional polymerization methods often result in a distribution of molecular weights. nih.gov To overcome this, stepwise synthetic approaches have been developed. These methods involve the sequential addition of defined ethylene glycol units, allowing for precise control over the final chain length. nih.gov

One such strategy is solid-phase synthesis, where a PEG chain is built incrementally on a solid support. nih.gov This technique involves a cycle of deprotection, coupling of a protected PEG monomer, and subsequent deprotection to allow for the next addition. nih.gov This method minimizes the formation of polydisperse products and simplifies purification. nih.gov Another approach involves the use of protecting groups in solution-phase synthesis to control the unidirectional growth of the PEG chain. acs.org These controlled synthesis techniques are essential for producing monodisperse PEG scaffolds like the PEG2 unit required for Hydroxy-PEG2-PFP ester.

Derivatization to Introduce the PFP Ester Moiety

Once the Hydroxy-PEG2 scaffold is obtained, the next step is the introduction of the pentafluorophenyl (PFP) ester. PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds, and are known to be more resistant to hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters. medkoo.combroadpharm.comprecisepeg.combroadpharm.com

Esterification Reactions with Perfluorinated Phenols

The PFP ester is typically formed by an esterification reaction between the terminal carboxylic acid of a PEG derivative and pentafluorophenol (B44920). To achieve this, the terminal hydroxyl group of the Hydroxy-PEG2 scaffold is first converted to a carboxylic acid. This can be accomplished by reacting the hydroxyl group with reagents like chloroacetic acid or through oxidation. smolecule.com The resulting carboxylic acid-terminated PEG is then reacted with pentafluorophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). universiteitleiden.nl This reaction results in the formation of the desired PFP ester.

Table 1: Common Coupling Agents for PFP Ester Formation

Coupling Agent Full Name Byproduct
DCC N,N'-dicyclohexylcarbodiimide Dicyclohexylurea (DCU)
EDCI 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide Water-soluble urea

Optimization of Reaction Conditions for PFP Ester Formation

The efficiency of PFP ester formation can be influenced by several factors, including the choice of solvent, temperature, and reaction time. Anhydrous organic solvents such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are commonly used to prevent hydrolysis of the reagents and the activated ester product. broadpharm.com The reaction is often carried out at room temperature, although gentle heating or cooling may be employed to optimize the reaction rate and minimize side reactions. rsc.org

Optimization studies have shown that the reaction time can vary from a few minutes to several hours. organic-chemistry.orgconfluore.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to determine the point of completion. rsc.org The addition of a mild base, such as N,N-diisopropylethylamine (DIPEA), can sometimes facilitate the reaction. Careful optimization of these conditions is crucial for achieving high yields and purity of the final this compound product.

Orthogonal Functionalization via the Hydroxyl Group

A key feature of this compound is its heterobifunctional nature, which allows for selective reactions at either end of the molecule. The terminal hydroxyl group provides a site for orthogonal functionalization, meaning it can be reacted independently of the PFP ester. medkoo.com This allows for the attachment of a different molecule or functional group to the hydroxyl end before or after the PFP ester has been reacted.

For example, the hydroxyl group can be modified to introduce other functionalities. It can be converted to an azide (B81097) for use in "click chemistry" reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC). mdpi.comresearchgate.net Alternatively, it can be reacted with a tosyl chloride to form a tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions. mdpi.com This versatility allows for the construction of complex bioconjugates where the this compound acts as a flexible linker connecting two different molecular entities. rsc.org The ability to perform these modifications without affecting the PFP ester is a significant advantage in multistep synthesis and bioconjugation strategies. researchgate.net

Introduction of Diverse Functional Groups (e.g., Alkyne, Azide, Carboxylic Acid, Maleimide (B117702), Sulfhydryl)

The true synthetic utility of this compound lies in the ability to transform its terminal hydroxyl group into a variety of other reactive moieties. This allows for a modular approach to the construction of complex bioconjugates. The initial step typically involves the reaction of the PFP ester with an amine-containing molecule. PFP esters are known for their high reactivity towards amines, forming stable amide bonds. They are often preferred over N-hydroxysuccinimide (NHS) esters due to their greater stability in aqueous solutions.

Once the PFP ester has been reacted, the exposed hydroxyl group can be chemically modified to introduce different functionalities.

Alkyne: The hydroxyl group can be converted to an alkyne functionality, which is a key group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This can be achieved by reacting the hydroxyl group with a molecule containing a terminal alkyne and a reactive group like a carboxylic acid (e.g., 4-pentynoic acid) in the presence of an activating agent, or with an alkynyl halide. The resulting alkyne-functionalized molecule can then be readily conjugated to an azide-containing molecule.

Azide: An azide group, the other partner in CuAAC, can be introduced by first converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively. Subsequent reaction with sodium azide will then displace the leaving group to yield the azide-functionalized PEG linker. This azide group can then react with an alkyne-functionalized molecule.

Carboxylic Acid: The terminal hydroxyl group can be oxidized to a carboxylic acid using various oxidizing agents, such as Jones reagent (CrO3/H2SO4) or by a two-step procedure involving a Swern or Dess-Martin oxidation to the aldehyde followed by further oxidation to the carboxylic acid. The resulting carboxylic acid can then be activated (e.g., with EDC/NHS) to react with amines, creating a new amide bond.

Maleimide: A maleimide group can be introduced to allow for specific reaction with thiols, a common strategy for protein conjugation at cysteine residues. This is typically done by reacting the hydroxyl group with a maleimide derivative containing a carboxylic acid, using standard esterification or amidation coupling conditions. The maleimide group is reactive towards thiols in a specific pH range (typically 6.5-7.5), forming a stable thioether bond.

Sulfhydryl: A sulfhydryl (thiol) group can be introduced by first converting the hydroxyl group to a leaving group, as described for the azide synthesis. Subsequent reaction with a thiolating agent, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, will yield the desired thiol-functionalized linker. The thiol group can then react with maleimides or other thiol-reactive groups.

Table 1: Functionalization Reactions of the Hydroxyl Group of this compound Derivatives

Functional GroupReagents and ConditionsResulting Reactive Moiety
Alkyne1. 4-pentynoic acid, DCC/DMAP or 2. Propargyl bromide, NaHTerminal Alkyne
Azide1. TsCl, pyridine (B92270) 2. NaN3, DMFAzide
Carboxylic Acid1. Jones Reagent or 2. DMP, then NaClO2Carboxylic Acid
MaleimideMaleimidocaproic acid, DCC/DMAPMaleimide
Sulfhydryl1. TsCl, pyridine 2. NaSH or Thiourea then NaOHSulfhydryl (Thiol)

This table presents plausible synthetic routes based on standard organic chemistry principles.

Multi-step Synthetic Pathways for Complex Conjugates

The ability to introduce a variety of functional groups onto the this compound backbone makes it an ideal building block for the multi-step synthesis of complex conjugates. A prime example is the construction of PROTACs, which are chimeric molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein.

A general synthetic strategy for a PROTAC using this compound could be as follows:

Reaction with the first ligand: The PFP ester end of the linker is reacted with an amine-containing ligand for either the target protein or the E3 ligase. This reaction is typically high-yielding and forms a stable amide bond.

Functionalization of the hydroxyl group: The hydroxyl group at the other end of the linker is then converted into a different reactive functional group, for example, an alkyne or an azide, as described in the previous section.

Conjugation to the second ligand: The newly introduced functional group is then used to attach the second ligand, which would have a complementary reactive handle (an azide for an alkyne, or an alkyne for an azide). This final conjugation step is often a "click" reaction, known for its high efficiency and orthogonality.

This modular, step-wise approach allows for the efficient and controlled assembly of complex bifunctional molecules, with the PEG2 spacer providing improved solubility and favorable pharmacokinetic properties.

Purification and Characterization Techniques in Synthetic Organic Chemistry

The purification and characterization of PEGylated molecules, including derivatives of this compound, are critical to ensure the homogeneity and identity of the final product. A variety of chromatographic and spectroscopic techniques are employed for this purpose.

Purification:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for the purification of PEGylated compounds. By using a non-polar stationary phase (like C18) and a polar mobile phase (often a gradient of water and acetonitrile (B52724) with an additive like trifluoroacetic acid), it is possible to separate the desired product from starting materials and by-products based on differences in hydrophobicity.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. This technique is particularly useful for separating PEGylated proteins from their unmodified counterparts, as the addition of the PEG chain significantly increases the molecule's size.

Characterization:

Mass Spectrometry (MS): Mass spectrometry is an indispensable tool for determining the molecular weight of the synthesized conjugates. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to confirm the successful conjugation and to determine the degree of PEGylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information about the molecule. NMR can be used to confirm the presence of the different functional groups and to verify the structure of the final conjugate.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups, such as the carbonyl group of the ester and amide bonds, the hydroxyl group, and the azide or alkyne functionalities.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Antibody-drug conjugates (ADCs)
Proteolysis-targeting chimeras (PROTACs)
N-hydroxysuccinimide (NHS)
4-pentynoic acid
Tosyl chloride
Mesyl chloride
Sodium azide
Jones reagent
Swern oxidation
Dess-Martin oxidation
Maleimidocaproic acid
Sodium hydrosulfide
Thiourea
Trifluoroacetic acid
Acetonitrile
Electrospray Ionization (ESI)
Matrix-Assisted Laser Desorption/Ionization (MALDI)
¹H NMR
¹³C NMR
Dicyclohexylcarbodiimide (DCC)
4-Dimethylaminopyridine (DMAP)
Propargyl bromide
Sodium hydride (NaH)
N,N-Dimethylformamide (DMF)
Dess-Martin periodinane (DMP)
Sodium chlorite (B76162) (NaClO2)
Sodium hydroxide (NaOH)
Pyridine
Chromium trioxide (CrO3)
Sulfuric acid (H2SO4)
Ethylenediaminetetraacetic acid (EDC)

An in-depth examination of the synthetic applications of this compound, a versatile heterobifunctional linker, is presented. This article explores its role in the introduction of diverse chemical functionalities and the construction of complex molecular architectures, alongside the essential techniques for the purification and characterization of its derivatives.

This compound is a valuable tool in modern synthetic organic and medicinal chemistry, particularly in the construction of complex bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure is defined by a highly reactive pentafluorophenyl (PFP) ester at one terminus and a versatile hydroxyl group at the other, separated by a di-ethylene glycol (PEG2) spacer. This arrangement facilitates a sequential and controlled approach to chemical modification. The PFP ester serves as a reactive handle for coupling with primary and secondary amines to form stable amide bonds, while the hydroxyl group is a versatile precursor for the introduction of a wide array of other functional groups.

Introduction of Diverse Functional Groups (e.g., Alkyne, Azide, Carboxylic Acid, Maleimide, Sulfhydryl)

The synthetic utility of this compound is significantly enhanced by the chemical accessibility of its terminal hydroxyl group, which can be transformed into various other reactive moieties. This enables a modular strategy for building intricate bioconjugates. The typical initial step involves the reaction of the PFP ester with an amine-containing molecule. PFP esters are recognized for their high reactivity towards amines and offer advantages over N-hydroxysuccinimide (NHS) esters, such as greater stability in aqueous environments.

Following the initial conjugation via the PFP ester, the now-exposed hydroxyl group can be chemically altered to install different functionalities.

Alkyne: An alkyne group, a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," can be introduced. This is typically achieved by reacting the hydroxyl group with a molecule possessing both a terminal alkyne and a reactive group like a carboxylic acid (e.g., 4-pentynoic acid) in the presence of a coupling agent, or by reaction with an alkynyl halide. The resulting alkyne-functionalized molecule is then ready for conjugation with an azide-containing partner.

Azide: The complementary azide functionality for CuAAC can be installed by first converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate, through reaction with tosyl chloride or mesyl chloride, respectively. Subsequent nucleophilic substitution with sodium azide yields the azido-functionalized PEG linker. This azide group can then be selectively reacted with an alkyne-functionalized molecule.

Carboxylic Acid: The terminal hydroxyl group can be oxidized to a carboxylic acid. This transformation can be accomplished using various oxidizing agents. The resulting carboxylic acid can be subsequently activated (for example, with EDC/NHS) to react with primary amines, thereby forming a new, stable amide linkage.

Maleimide: A maleimide group can be incorporated to enable specific covalent bonding with thiol groups, a frequently used method for protein conjugation at cysteine residues. This is generally accomplished by reacting the hydroxyl group with a maleimide derivative that also contains a carboxylic acid, using standard esterification conditions. The maleimide group reacts specifically with thiols over a pH range of 6.5 to 7.5 to create a stable thioether bond.

Sulfhydryl: A sulfhydryl (thiol) group can be introduced by first converting the hydroxyl group into a suitable leaving group. The subsequent reaction with a thiolating agent, such as sodium hydrosulfide or thiourea followed by hydrolysis, affords the desired thiol-functionalized linker. This thiol group is then available to react with maleimides or other thiol-reactive functionalities.

Table 1: Representative Functionalization Reactions of this compound Derivatives

Target Functional GroupIllustrative Reagents and ConditionsResulting Reactive Moiety
Alkyne 1. 4-pentynoic acid, DCC/DMAP 2. Propargyl bromide, NaHTerminal Alkyne
Azide 1. TsCl, pyridine 2. NaN₃, DMFAzide
Carboxylic Acid 1. Jones Reagent (CrO₃/H₂SO₄) 2. DMP, then NaClO₂Carboxylic Acid
Maleimide Maleimidocaproic acid, DCC/DMAPMaleimide
Sulfhydryl 1. TsCl, pyridine 2. NaSH or Thiourea then NaOHSulfhydryl (Thiol)

This table outlines plausible synthetic transformations based on established principles of organic chemistry.

Multi-step Synthetic Pathways for Complex Conjugates

The capacity to introduce a diverse range of functional groups onto the this compound scaffold makes it an exemplary building block for the multi-step synthesis of complex conjugates. A prominent application is in the generation of PROTACs, which are bifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, thereby inducing the target protein's degradation.

A generalized synthetic approach for a PROTAC utilizing this compound can be outlined as follows:

First Ligand Attachment: The PFP ester terminus of the linker is reacted with an amine-functionalized ligand, which can be a binder for either the target protein or the E3 ligase. This step typically proceeds with high efficiency to form a stable amide bond.

Hydroxyl Group Functionalization: The hydroxyl group at the opposite end of the linker is then chemically converted into a different reactive group, such as an alkyne or an azide, following the methodologies described previously.

Second Ligand Conjugation: The newly installed functional group is then employed to attach the second ligand, which bears a complementary reactive handle (e.g., an azide for an alkyne). This final coupling is often accomplished using a "click" reaction, which is valued for its high yield and orthogonality.

This modular, stepwise construction allows for the efficient and controlled assembly of complex bifunctional molecules, where the PEG2 spacer can enhance solubility and bestow favorable pharmacokinetic characteristics.

Purification and Characterization Techniques in Synthetic Organic Chemistry

The rigorous purification and characterization of PEGylated molecules, including those derived from this compound, are imperative to ascertain the purity, identity, and structural integrity of the final product. A suite of chromatographic and spectroscopic methods are routinely employed for these purposes.

Purification Techniques:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the purification of PEGylated compounds. It separates molecules based on hydrophobicity, typically using a C18 stationary phase and a gradient of aqueous and organic solvents.

Size-Exclusion Chromatography (SEC): SEC is employed to separate molecules based on their size in solution. It is especially effective for separating PEGylated proteins from their native, unmodified forms due to the significant increase in hydrodynamic radius upon PEGylation.

Characterization Methods:

Mass Spectrometry (MS): Mass spectrometry is a fundamental technique for determining the molecular weight of the synthesized conjugates. Methods such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are instrumental in confirming successful conjugation and determining the degree of PEGylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed structural elucidation of the molecule. NMR is used to confirm the presence of the various functional groups and to verify the final structure of the conjugate.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the presence of key functional groups, such as the carbonyl stretches of esters and amides, the hydroxyl group, and the characteristic absorptions of azide or alkyne functionalities.

Reaction Mechanisms and Kinetics in Bioconjugation

Nucleophilic Acyl Substitution Mechanism of PFP Esters with Primary Aminestocris.com

The conjugation of Hydroxy-PEG2-PFP ester to molecules bearing primary amines, such as the ε-amino groups of lysine (B10760008) residues in proteins, proceeds via a nucleophilic acyl substitution mechanism. tocris.comnih.gov In this reaction, the unprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pentafluorophenyl (PFP) ester. This leads to the formation of a stable amide bond, covalently linking the PEGylated PFP ester to the target molecule. wikipedia.orgwindows.net The pentafluorophenoxy group serves as an effective leaving group, which is displaced during the reaction. nih.gov

The high reactivity of PFP esters is largely attributable to the pentafluorophenyl group. nih.gov This group is highly electron-poor due to the strong inductive effect of the five fluorine atoms. nih.govbeilstein-journals.org This electron-withdrawing nature significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles like primary amines. nih.govnbinno.com Furthermore, the electron-withdrawing fluorines stabilize the resulting pentafluorophenoxide anion, making it an excellent leaving group and facilitating the forward progress of the substitution reaction under mild conditions. nih.gov

The nucleophilic acyl substitution reaction results in the release of pentafluorophenol (B44920) (PFP-OH) as a byproduct. thieme-connect.com An advantageous characteristic of this byproduct is that it is less nucleophilic compared to N-hydroxysuccinimide (NHS), the byproduct generated from NHS ester reactions. thieme-connect.com This lower nucleophilicity means that pentafluorophenol is less likely to interfere with the primary conjugation reaction, particularly with products that might be sensitive to further nucleophilic attack. thieme-connect.com

Role of the Electron-Withdrawing Pentafluorophenyl Group

Comparative Kinetic Studies of PFP Esters Versus NHS Estersthieme-connect.comechemi.com

In bioconjugation, PFP esters are often compared to N-hydroxysuccinimidyl (NHS) esters. While both are effective acylating agents for primary amines, they exhibit key differences in their reaction kinetics and stability. wikipedia.orgthieme-connect.comrsc.org PFP esters are generally less susceptible to spontaneous hydrolysis in aqueous environments than NHS esters, which contributes to higher reaction efficiencies. wikipedia.orgrsc.orgbroadpharm.combroadpharm.com However, PFP esters are also more hydrophobic, and their optimal pH for conjugation is typically slightly higher than that for NHS esters. echemi.comresearchgate.netresearchgate.netsigmaaldrich.com

FeaturePFP EsterNHS Ester
Reactivity with Amines High, forms stable amide bond. nih.govHigh, forms stable amide bond. thermofisher.cn
Hydrolytic Stability More stable, less susceptible to hydrolysis in aqueous solutions. wikipedia.orgechemi.comrsc.orgbroadpharm.combroadpharm.comrsc.orgLess stable, more prone to rapid hydrolysis, especially at higher pH. researchgate.netsigmaaldrich.comthermofisher.cn
Optimal Reaction pH pH 7-9, slightly higher than NHS esters. windows.netechemi.combroadpharm.comOptimal pH is generally lower; hydrolysis rate increases significantly above pH 8. researchgate.net
Byproduct Pentafluorophenol (less nucleophilic). thieme-connect.comN-hydroxysuccinimide (more nucleophilic). thieme-connect.com
Solubility More hydrophobic. echemi.comresearchgate.netsigmaaldrich.comGenerally more hydrophilic than PFP esters. sigmaaldrich.com

A significant advantage of PFP esters over NHS esters is their enhanced stability against hydrolysis in aqueous buffers. wikipedia.orgsigmaaldrich.com NHS esters are known to hydrolyze readily, particularly as the pH increases into the alkaline range required for efficient amine conjugation. windows.netresearchgate.net This competing hydrolysis reaction reduces the amount of active ester available to react with the target amine, necessitating the use of a larger excess of the NHS reagent. thermofisher.cn PFP esters, being more hydrolytically stable, have a longer half-life in solution. echemi.comrsc.orgbroadpharm.combroadpharm.com This greater stability allows for more controlled conjugation reactions and can lead to higher yields of the desired conjugate. sigmaaldrich.comthermofisher.cn For instance, studies comparing related tetrafluorophenyl (TFP) esters to NHS esters show the TFP variant has improved hydrolytic stability, a property shared and enhanced in PFP esters. thermofisher.cn

The efficiency of the conjugation reaction with this compound is influenced by several key parameters. broadpharm.com

pH : The reaction is typically performed in a pH range of 7 to 9. windows.netbroadpharm.com A slightly basic pH (e.g., 7.2-8.5) is optimal because it ensures that the primary amine of the target molecule is deprotonated and thus sufficiently nucleophilic. tocris.comprecisepeg.com However, pH values that are too high can accelerate the competing hydrolysis of the PFP ester. windows.netprecisepeg.comcarbodiimide.com

Temperature : Conjugation reactions can be conducted at temperatures ranging from 4°C to 37°C. broadpharm.comprecisepeg.com Room temperature (20-25°C) or 37°C are common, but for particularly sensitive biomolecules, the reaction can be performed at 4°C overnight to minimize degradation and hydrolysis. broadpharm.comprecisepeg.com

Molar Ratio : To achieve a sufficient degree of labeling, a molar excess of the PFP ester reagent relative to the amine-containing molecule is generally used. windows.net Ratios can range from 2-fold to 50-fold excess, depending on the concentration of the reactants and the specific application. tocris.comwindows.netprecisepeg.com More dilute protein solutions often require a greater molar excess to achieve the desired level of conjugation. windows.net

Reaction Time : The incubation time for the reaction can vary from 30 minutes to several hours, or even overnight. tocris.combroadpharm.combroadpharm.com The optimal time depends on the other reaction conditions, including pH, temperature, and the reactivity of the specific biomolecule. precisepeg.commdpi.com

ParameterEffect on ReactionTypical Conditions
pH Affects amine nucleophilicity and ester hydrolysis rate. tocris.comwindows.netprecisepeg.com7.2–8.5. precisepeg.com
Temperature Influences rates of both conjugation and hydrolysis. broadpharm.comprecisepeg.com4°C to 37°C. broadpharm.comprecisepeg.com
Molar Ratio (Ester:Amine) Drives reaction completion and determines degree of labeling. tocris.comwindows.net2:1 to 50:1. windows.netprecisepeg.com
Reaction Time Determines the extent of reaction. tocris.combroadpharm.com30 minutes to overnight. broadpharm.combroadpharm.comprecisepeg.com

Given that PFP esters are used in aqueous environments for bioconjugation, minimizing the competing hydrolysis reaction is crucial for maximizing efficiency. windows.net Several strategies can be employed:

pH Control : Maintaining the reaction pH within the optimal range of 7.2-8.5 provides a balance between ensuring amine reactivity and limiting the rate of ester hydrolysis. windows.netprecisepeg.com

Reagent Preparation : PFP esters are moisture-sensitive. windows.netbroadpharm.combroadpharm.com It is recommended to dissolve the PFP ester reagent in a dry, water-miscible organic solvent, such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF), immediately before adding it to the aqueous reaction buffer. broadpharm.combroadpharm.commdpi.com Preparing stock solutions for long-term storage is not advised as the PFP group will readily hydrolyze. broadpharm.combroadpharm.com

Buffer Selection : Buffers containing primary amines, such as Tris or glycine (B1666218), must be avoided as they will compete with the target molecule for reaction with the PFP ester. tocris.combroadpharm.combroadpharm.com Phosphate-buffered saline (PBS) is a commonly used alternative. broadpharm.combroadpharm.com

Reactant Concentration : Performing the reaction with higher concentrations of the biomolecule can favor the desired bimolecular conjugation over the unimolecular hydrolysis side reaction.

Factors Influencing Reaction Efficiency (pH, Temperature, Molar Ratio, Reaction Time)

Specificity and Selectivity in Amine Labeling

The reaction of PFP esters with amines is a cornerstone of their application in bioconjugation, offering distinct advantages in specificity and selectivity, particularly when targeting proteins.

Primary amines are abundant on the surfaces of proteins, existing at the N-terminus of polypeptide chains and on the side chains of lysine residues. thermofisher.com These amines are typically accessible for conjugation reactions. thermofisher.com While many reagents target these sites, PFP esters have demonstrated a unique capacity for preferential labeling under specific conditions. nih.gov

Research has shown that PFP esters can achieve remarkable site-selectivity for a single lysine residue (K188) located in the kappa (κ) light chain of native human monoclonal antibodies (mAbs). nih.gov This approach can achieve approximately 70% selectivity for this specific light-chain lysine, a significant improvement over traditional amine-reactive chemistry. nih.gov This selectivity is attributed to the properties of the PFP ester itself, as substituting it for an NHS ester under identical reaction conditions does not yield the same preferential labeling. nih.gov The reaction is typically carried out in amine-free buffers at a pH range of 7.0 to 9.0 to ensure the lysine's amine group is sufficiently deprotonated and nucleophilic. broadpharm.comwikipedia.org

ParameterCondition/ValueRationale
pH Range7.0 - 9.0Balances amine deprotonation for nucleophilicity with ester stability. broadpharm.comwikipedia.org
Temperature4 - 37°CAllows for flexibility depending on the stability of the target protein. broadpharm.com
Reaction Time30 minutes to several hoursDependent on substrate properties and desired degree of labeling. broadpharm.combroadpharm.com
Buffer SystemAmine-free (e.g., PBS)Prevents competition from buffer components like Tris or glycine. broadpharm.combroadpharm.com

The homogeneity of a bioconjugate—referring to the uniformity of the number and location of attached molecules—is critical for therapeutic and diagnostic applications. Non-selective labeling of the numerous available lysine residues can result in a heterogeneous mixture of conjugates with variable properties. wikipedia.org

The preferential labeling offered by PFP esters directly enhances conjugate homogeneity. nih.gov By selectively targeting a specific lysine on the antibody light chain, the resulting antibody-drug conjugates (ADCs) or antibody-fluorophore conjugates (AFCs) are more uniform. nih.govfujifilm.com For example, when comparing AFCs prepared with PFP esters versus NHS esters, the PFP-activated conjugate demonstrated a dramatically improved light-chain to heavy-chain (LC:HC) labeling ratio. nih.gov This increased homogeneity leads to conjugates with better-defined characteristics, such as reduced aggregation and improved fluorescent brightness, both in vitro and in vivo. nih.gov

PropertyPFP Ester ConjugateNHS Ester Conjugate
Light Chain SelectivityHigh (~70% for specific lysine) nih.govLow nih.gov
Conjugate HomogeneityImproved nih.govLower wikipedia.org
Tendency for AggregationReduced nih.govHigher
Hydrolytic StabilityHigher nih.govrsc.orgaxispharm.comLower nih.govrsc.orgaxispharm.com

Preferential Labeling of Lysine Residues

Compatibility with Other Bioorthogonal Reactions

While the PFP ester provides robust amine-reactive chemistry, the true power of linkers like this compound in modern bioconjugation lies in their potential for integration into more complex, multi-functional systems for orthogonal labeling. The terminal hydroxyl group of this compound allows for its further derivatization into such advanced reagents. medkoo.com

"Click chemistry" refers to a class of reactions that are rapid, efficient, and biocompatible. Key examples include the strain-promoted alkyne-azide cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (IEDDA) reaction. To utilize these powerful reactions, the PFP ester must be part of a heterobifunctional linker that also contains a corresponding reactive handle, such as a strained alkyne or a tetrazine.

A prime example is the compound endo-BCN-PEG2-PFP ester, which combines the PFP ester with a bicyclo[6.1.0]nonane (BCN) group, a strained alkyne. This dual-functionality reagent allows for a two-step, orthogonal conjugation strategy:

Amine Conjugation: The PFP ester reacts with a primary amine (e.g., lysine) on a target protein.

Click Reaction: The BCN group remains available for a subsequent copper-free click reaction. It can react with an azide-functionalized molecule via SPAAC or with a tetrazine-modified molecule via IEDDA.

This approach enables the precise assembly of complex biomolecular structures, such as antibody-drug conjugates or PROTACs. The short PEG2 spacer in these constructs enhances aqueous solubility and provides flexibility.

Reaction TypeIntegrated FunctionalityUse Case
Amine ConjugationPFP EsterProtein PEGylation, surface modification.
SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition)BCN (Bicyclo[6.1.0]nonyne)Live-cell labeling, conjugation to azide-modified biomolecules.
IEDDA (Inverse-Electron-Demand Diels-Alder)BCN (reacting with Tetrazine)Rapid, bioorthogonal ligation in multi-target systems.

Orthogonal labeling is the stepwise modification of multiple distinct functional groups within the same system, where each reaction proceeds with high selectivity without interfering with the others. sigmaaldrich.com Reagents incorporating a PFP ester are valuable tools for creating such systems.

One strategy involves using a reagent with two different reactive handles that target distinct amino acids. For instance, a heterobifunctional linker containing both a PFP ester and a cyclopropenone (CPO) group has been developed. acs.orgnih.gov This allows for a sequential, orthogonal modification:

The PFP ester is first used to react with an amine-containing molecule or a lysine residue on a protein. acs.org

The CPO group can then be used to selectively target the 1,2-aminothiol group of an N-terminal cysteine residue on a different protein or peptide, forming a stable 1,4-thiazepan-5-one (B1267140) linkage. acs.orgnih.gov

This dual reactivity enables the construction of precisely defined, multi-labeled bioconjugates. nih.gov Another approach uses the dual functionality of linkers like endo-BCN-PEG-PFP ester to link two different proteins. One protein can be modified at a lysine residue via the PFP ester, and a second protein, functionalized with an azide (B81097), can then be attached via a SPAAC reaction, creating a specific protein-protein conjugate. Such strategies are essential for building complex biological tools for research and therapeutic development.

Applications in Advanced Bioconjugation and Molecular Engineering

Protein and Peptide Modification

Hydroxy-PEG2-PFP ester is a versatile reagent for the covalent modification of proteins and peptides. axispharm.com The core of this utility lies in the reactivity of the PFP ester group toward primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues found abundantly on the surface of most proteins. broadpharm.comtocris.com This reaction results in the formation of a highly stable amide bond, effectively attaching the PEG linker to the protein. precisepeg.com Compared to the more conventional N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater stability in aqueous solutions, which can lead to more efficient and controlled conjugation reactions with less hydrolysis-related waste. precisepeg.combroadpharm.com

The process, known as PEGylation, can significantly alter the physicochemical properties of a protein or peptide. axispharm.com The attachment of the hydrophilic PEG chain generally improves the stability, solubility, and biocompatibility of the biomolecule. axispharm.comresearchgate.net

Site-Specific PEGylation of Proteins and Peptides

Achieving site-specific modification is a primary goal in protein engineering to ensure homogeneity and preserve the biological activity of the therapeutic or diagnostic molecule. nih.gov While traditional amine-reactive chemistry often results in a heterogeneous mixture of products due to the presence of multiple lysine residues, PFP esters have been shown to provide a degree of selectivity. nih.gov

Research has demonstrated that the use of PFP esters for modifying antibodies can result in preferential labeling of specific lysine residues. nih.gov A key study revealed that activating a near-infrared fluorophore with a PFP ester led to reasonably selective labeling of the kappa light chain of human immunoglobulin G (IgG) antibodies. nih.gov This contrasts with NHS esters, which under similar conditions, tend to label the heavy chain more readily. nih.gov This inherent selectivity offers a straightforward method for producing more homogenous antibody conjugates without the need for complex genetic engineering, representing a significant step toward simplified site-specific modification. nih.gov

Table 1: Comparison of Amine-Reactive Esters
FeaturePFP EsterNHS Ester
ReactivityReacts with primary and secondary amines to form stable amide bonds. precisepeg.combroadpharm.comReacts with primary amines to form stable amide bonds. biocompare.com
Hydrolytic StabilityMore stable in aqueous solutions; less subject to hydrolysis. precisepeg.combroadpharm.combroadpharm.comSusceptible to hydrolysis in aqueous solutions. broadpharm.com
Reaction EfficiencyGenerally more efficient due to higher stability. broadpharm.comaxispharm.comCan be less efficient due to competitive hydrolysis. broadpharm.com
Selectivity (Antibodies)Shows preference for light-chain labeling in certain antibodies. nih.govTends to label heavy-chain lysines more readily. nih.gov

Impact on Protein Functionality and Stability

The covalent attachment of polymers to a protein can profoundly influence its functional characteristics and stability. researchgate.net PEGylation is a widely adopted strategy to enhance the therapeutic properties of proteins by increasing their hydrodynamic size. axispharm.combiochempeg.com This modification can lead to:

Increased Stability : The polymer shell can protect the protein from proteolytic degradation. axispharm.com

Enhanced Solubility : The hydrophilic nature of the PEG chain improves the solubility of the protein in aqueous media. researchgate.net

Extended Circulating Half-Life : The larger size of the PEGylated protein reduces its rate of clearance by the kidneys. biochempeg.com

Reduced Immunogenicity : The PEG chain can mask epitopes on the protein surface, diminishing the potential for an immune response. nih.govbiochempeg.com

Strategies for Antibody-Fluorophore Conjugates (AFCs)

Antibody-fluorophore conjugates (AFCs) are essential tools for biological imaging and diagnostics, such as in fluorescence-guided surgery. nih.gov The performance of an AFC is highly dependent on its composition, including the site of fluorophore attachment and the degree of labeling. A critical challenge in AFC development is the fluorescence quenching that can occur when multiple dye molecules are attached in close proximity. biocompare.com

Strategic use of PFP esters provides a simple yet effective solution to improve AFC properties. Research comparing AFCs prepared with NHS esters versus PFP esters has yielded significant findings:

Labeling Site Specificity : PFP esters direct the fluorophore to preferentially label the light chain of the antibody, whereas NHS esters favor the heavy chain. nih.gov

Improved Brightness : The light-chain labeled AFCs produced via PFP chemistry were found to be significantly brighter than their heavy-chain labeled counterparts. nih.gov

Enhanced In Vivo Performance : When administered to tumor-bearing mice, the PFP-generated AFCs exhibited higher tumor-specific signals, indicating better target engagement and reduced signal quenching. nih.gov

These findings underscore the importance of the activation chemistry as a key strategic element in the design of high-performance AFCs. The use of a PFP ester linker like this compound can therefore be a crucial factor in developing superior imaging agents.

Table 2: Research Findings on AFCs using PFP vs. NHS Esters
ParameterPFP Ester ConjugateNHS Ester Conjugate
Preferential Labeling SiteAntibody Light Chain nih.govAntibody Heavy Chain nih.gov
FluorescenceSignificantly brighter, reduced quenching nih.govExhibited significant fluorescence quenching nih.gov
AggregationReduced aggregation nih.govNot specified, but heterogeneity is a known issue. nih.gov
In Vivo SignalHigher tumor signals in mice nih.govLower tumor signals compared to PFP conjugate nih.gov

Oligonucleotide Functionalization

Beyond proteins, this compound is an effective reagent for the modification and functionalization of nucleic acids. medkoo.comxinyanbm.com Specifically, it is used to label oligonucleotides that have been synthesized to include a primary amine group. cd-bioparticles.net This amine-modification provides a reactive handle for conjugation, allowing the PFP ester to form a stable amide bond and attach the Hydroxy-PEG2 moiety to the oligonucleotide. precisepeg.com

Amine-Modified Oligonucleotide Labeling

The labeling of amine-modified oligonucleotides with this compound follows the same fundamental chemical principle as protein labeling. medkoo.comxinyanbm.com An oligonucleotide is first synthesized with a 5' or 3' amine modifier, or with an internal amine-modified base. The PFP ester of the linker reagent then reacts with this exposed primary amine in a nucleophilic acyl substitution reaction to create a stable covalent linkage.

This process allows for the precise, post-synthesis introduction of a short, hydrophilic PEG spacer and a terminal hydroxyl group onto the nucleic acid strand. medkoo.com The enhanced water solubility provided by the PEG linker can be beneficial for downstream applications, and the hydroxyl group serves as a versatile point for subsequent chemical modifications.

Development of Nucleic Acid Probes and Conjugates

The functionalization of oligonucleotides is fundamental to the development of nucleic acid probes for a wide range of molecular biology and diagnostic applications. axispharm.com By labeling an amine-modified oligonucleotide with this compound, a versatile intermediate is created. The terminal hydroxyl group of the attached linker can be further derivatized to introduce a variety of functional molecules, including:

Fluorophores for fluorescent in situ hybridization (FISH) probes.

Biotin (B1667282) for affinity-based detection or purification.

Other small molecules or reporter enzymes.

This two-step strategy—attaching the linker to the oligonucleotide and then attaching a functional molecule to the linker's hydroxyl group—provides a modular approach to creating custom nucleic acid probes and conjugates. The PEG spacer can also help to minimize steric hindrance between the oligonucleotide and the attached label, potentially improving the performance of the probe in hybridization assays. axispharm.com

Surface Modification of Advanced Materials

The unique properties of this compound make it a valuable reagent for altering the surface chemistry of various materials, enhancing their functionality and compatibility with biological systems.

This compound is utilized for the functionalization of nanoparticles and cell surfaces through its amine-reactive PFP ester group. medkoo.comcd-bioparticles.netaxispharm.com PFP esters react efficiently with primary amines, such as the lysine residues found in proteins or on amine-modified oligonucleotides and surfaces, to form stable amide bonds. medkoo.com This reaction enables the covalent attachment of the PEG linker to a surface. For instance, it can be used in the surface functionalization of gold nanoparticles. medkoo.com PFP esters are often preferred over other reactive esters, like N-hydroxysuccinimide (NHS) esters, because they exhibit greater stability against hydrolysis in aqueous solutions, leading to higher reaction efficiency. medkoo.comaxispharm.combroadpharm.com The terminal hydroxyl group on the PEG chain remains available for further chemical modification, allowing for the attachment of other functional molecules. medkoo.com This dual reactivity is essential for creating specifically tailored surfaces on nanoparticles and cells for applications in diagnostics and targeted therapies.

The polyethylene (B3416737) glycol (PEG) component of this compound is instrumental in the creation of biocompatible interfaces. broadpharm.com When attached to a material's surface, the hydrophilic PEG spacer enhances water solubility and can reduce the non-specific binding of proteins, thereby minimizing immunogenicity and improving the material's compatibility within a biological environment. broadpharm.com This modification is critical for medical implants, drug delivery vehicles, and biosensors to prevent unwanted biological responses and ensure proper function. The PFP ester facilitates the stable, covalent attachment of this biocompatible PEG layer to the material surface. broadpharm.com

Functionalization of Nanoparticles and Cell Surfaces

Targeted Protein Degradation (PROTACs) Research

This compound serves as a key building block in the synthesis of PROTACs, a revolutionary class of molecules designed to eliminate specific unwanted proteins from cells. medchemexpress.combio-connect.nlbioscience.co.uk

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govnih.gov this compound functions as a versatile PEG/Alkyl/ether-based PROTAC linker. medchemexpress.combio-connect.nlbioscience.co.uk Its PFP ester group provides a reactive site for conjugation, typically with an amine group on either the POI ligand or the E3 ligase ligand. medkoo.com The terminal hydroxyl group offers a point for subsequent chemical synthesis to attach the second ligand, completing the PROTAC structure. medkoo.com This modular approach allows for the systematic assembly of PROTAC libraries to screen for optimal degradation activity.

The linker is not merely a spacer but a critical determinant of a PROTAC's physicochemical properties and biological activity. nih.govmtoz-biolabs.comexplorationpub.com The design of the linker, including its length, composition, rigidity, and hydrophilicity, is essential for developing potent PROTACs. explorationpub.com PEG chains are frequently used as a starting point in PROTAC design because their flexibility and hydrophilicity can improve the solubility of the entire molecule. mtoz-biolabs.comnih.gov Furthermore, the availability of PEG linkers in various lengths allows for a systematic exploration of the optimal distance required to facilitate a stable and productive ternary complex between the target protein and the E3 ligase. nih.gov While early PROTAC development often relied on trial-and-error with simple alkyl and PEG chains, the field is moving towards more sophisticated linker designs to enhance therapeutic potential. nih.govnih.gov

Table 2: Key Design Principles for PROTACs Using PEG Linkers

Design PrincipleDescriptionImpact on PROTAC FunctionReference
Linker LengthThe distance between the two ligands is critical. It must be long enough to prevent steric hindrance but short enough to ensure proximity for ubiquitination.Directly affects ternary complex formation and stability. nih.govexplorationpub.com
Composition (Hydrophilicity)PEG linkers are hydrophilic and can improve the overall solubility of the large PROTAC molecule.Enhances solubility and can influence cell permeability. mtoz-biolabs.comnih.gov
FlexibilityPEG chains are highly flexible, which can help the PROTAC adopt a suitable conformation for binding both proteins.Allows for proper spatial orientation in the ternary complex. mtoz-biolabs.com
Attachment PointsThe points where the linker connects to the POI and E3 ligase ligands can significantly alter the geometry and stability of the ternary complex.Crucial for degradation efficacy and selectivity. explorationpub.com

Effective target engagement depends on the formation of a stable ternary complex (POI-PROTAC-E3 ligase). nih.gov The linker's length and flexibility are paramount in achieving the correct spatial orientation for this complex to form, which is a prerequisite for the subsequent ubiquitination and degradation of the target protein. explorationpub.com If a PROTAC exhibits poor cell permeability, it may fail to reach its intracellular target in sufficient concentrations, resulting in a lack of degradation activity. researchgate.net Therefore, optimizing the PEG linker is a critical step in balancing solubility, cell permeability, and the geometric requirements for potent and selective protein degradation. nih.govexplorationpub.com

Table 3: Influence of PEG Spacer on PROTAC Properties

PropertyInfluence of PEG SpacerReference
Cellular PermeabilityCan be a trade-off. Hydrophilicity improves solubility but may increase polarity, potentially hindering membrane transit. Some PEG-containing PROTACs show adaptive "chameleonic" behavior. nih.govnih.govacs.org
Target EngagementThe length and flexibility of the PEG spacer are critical for allowing the PROTAC to bridge the target protein and E3 ligase, enabling the formation of a stable and productive ternary complex for ubiquitination. nih.govexplorationpub.com
SolubilityThe hydrophilic nature of PEG generally increases the aqueous solubility of the PROTAC, which is often a challenge for these large molecules. nih.gov

Compound Reference Table

Design Principles for PROTACs using PEG Linkers

Development of Diagnostic Tools and Probes

The chemical compound this compound is a heterobifunctional crosslinker that plays a significant role in the advancement of modern molecular engineering and bioconjugation. Its structure, featuring a hydroxyl (-OH) group, a two-unit polyethylene glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester, offers a versatile platform for the development of sophisticated diagnostic tools and probes. The PFP ester group provides a highly efficient and stable means of reacting with primary amines on biomolecules, while the hydroxyl group is available for further chemical modification. The short PEG2 linker enhances water solubility and provides spatial separation between the conjugated molecules, which is crucial for maintaining their biological activity.

The PFP ester is an amine-reactive functional group that forms stable amide bonds with primary amines, such as those found on the side chains of lysine residues in proteins. axispharm.comresearchgate.net Compared to the more common N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater stability in aqueous solutions, reducing hydrolysis and leading to more efficient and reproducible conjugation reactions. axispharm.comresearchgate.netthermofisher.com This increased stability is a key advantage in the multi-step processes often required for creating complex diagnostic agents.

Imaging Agent Conjugation

The precise attachment of imaging agents, such as fluorescent dyes or radioisotopes, to targeting biomolecules like antibodies is fundamental to the creation of effective diagnostic imaging probes. This compound and similar PFP-containing linkers provide a robust method for achieving this, offering advantages in terms of conjugate homogeneity and performance.

Research has demonstrated the superiority of PFP esters over traditional NHS esters for the creation of antibody-fluorophore conjugates (AFCs). nih.gov In a study comparing the labeling of the anti-EGFR antibody Panitumumab with a near-infrared (NIR) fluorophore, the use of a PFP ester resulted in preferential labeling of the antibody's light chain. nih.gov This site-selective conjugation yielded AFCs that were significantly brighter, showed less aggregation, and exhibited higher tumor signal in vivo compared to conjugates prepared with an NHS ester. nih.gov This highlights the ability of PFP ester chemistry to produce more homogeneous and functionally superior imaging probes.

The versatility of PFP esters extends to the development of radioimmunoconjugates for applications like Positron Emission Tomography (PET). researchgate.netacs.org In one approach, a branched azide-bearing PFP ester was used for the selective modification of lysine residues on an antibody. researchgate.net This was followed by the attachment of a chelator for a positron-emitting radiometal via click chemistry. researchgate.net This strategy allows for the creation of well-defined radioimmunoconjugates with favorable biodistribution profiles for targeted molecular imaging. researchgate.netacs.org While this example uses a more complex PFP ester, the underlying principle of amine-reactivity is the same as that for this compound, which could be adapted for similar applications.

The functionalization of nanoparticles, such as quantum dots (QDs), for imaging is another area where PEG and amine-reactive chemistry are crucial. nih.govresearchgate.netnih.gov While many studies use NHS esters, the known advantages of PFP esters in stability and efficiency make them an attractive alternative for attaching targeting ligands or other functional molecules to the surface of QDs. axispharm.comresearchgate.netthermofisher.com The this compound, with its hydroxyl group available for further modification, could be used to first link to the nanoparticle surface and then conjugate a targeting biomolecule. nih.gov

Table 1: Comparison of PFP and NHS Ester for Antibody-Fluorophore Conjugation nih.gov
ParameterPFP Ester ConjugateNHS Ester Conjugate
Preferential Labeling SiteLight ChainHeavy Chain
AggregationReducedSignificant
Brightness (in vitro)HigherLower (due to quenching)
In Vivo Tumor SignalHigherLower

Biosensor Development

The performance of a biosensor is critically dependent on the effective immobilization of biorecognition elements, such as antibodies, nucleic acids, or enzymes, onto the sensor surface. This compound provides a valuable tool for this purpose, enabling stable, covalent attachment of these biomolecules while maintaining their functionality.

The PFP ester group of the linker can react with primary amines on antibodies to covalently attach them to a sensor surface that has been pre-functionalized with a group reactive towards the linker's hydroxyl moiety. thermofisher.com This oriented immobilization is crucial for maximizing the antigen-binding capacity of the antibodies and, consequently, the sensitivity of the immunosensor. researchgate.net The PEG spacer helps to distance the antibody from the surface, reducing steric hindrance and improving accessibility for the target analyte.

In the context of nanoparticle-based biosensors, PFP esters have been used to functionalize gold nanoparticles. For instance, a linker containing a PFP ester was employed to create biosensors for detecting cardiovascular biomarkers with high sensitivity and selectivity. The PFP ester facilitates the covalent attachment of proteins to the nanoparticles with high efficiency.

The development of electrochemical biosensors also benefits from this chemistry. Amine-reactive esters are used to immobilize enzymes or nucleic acids onto electrode surfaces. nih.govanalis.com.mynih.gov For example, amine-modified DNA probes can be conjugated to a PFP-ester-functionalized surface to create a DNA biosensor. nih.gov In one study, an amine-reactive phenazine (B1670421) ethosulfate (arPES), which contains an NHS ester, was used as a redox probe for an electrochemical aptamer-based sensor. nih.gov The higher stability of a PFP ester could offer advantages in such systems. axispharm.comresearchgate.netthermofisher.com

Furthermore, the creation of biotinylated probes for use with streptavidin-coated biosensor surfaces is a common strategy. capes.gov.brprecisepeg.comsartorius.combroadpharm.com A heterobifunctional linker like this compound could be reacted with a biotin-amine derivative via its PFP ester end. The resulting biotin-PEG2-hydroxyl molecule could then be attached to a surface or another molecule. Alternatively, a biotin-PEG-PFP ester could be used to directly label amine-containing proteins or other biomolecules for capture on streptavidin-coated biosensors. precisepeg.com The PEG linker in these reagents is known to reduce steric hindrance and enhance the solubility of the biotinylated molecule. precisepeg.com

Table 2: Applications of PFP-Ester Chemistry in Biosensor Development
Biosensor TypeBiorecognition ElementRole of PFP-Ester LinkerReference
Nanoparticle-basedProteins (e.g., for cardiovascular biomarkers)Covalent immobilization on gold nanoparticles.
ImmunosensorAntibodiesOriented immobilization on sensor surface to enhance antigen binding. researchgate.net
Electrochemical DNA SensorAmine-modified nucleic acidsCovalent attachment of DNA probes to the electrode surface. nih.gov
Streptavidin-basedBiotinylated ProteinsConjugation of biotin to proteins for subsequent capture on streptavidin surfaces. precisepeg.combroadpharm.com

Methodological Considerations and Optimization Strategies in Research Applications

Buffer Systems and pH Control for Bioconjugation

The choice of buffer and the control of pH are paramount for successful and specific amine coupling with Hydroxy-PEG2-PFP ester.

A critical consideration in buffer selection is the avoidance of buffers that contain primary amines. broadpharm.comgbiosciences.comwindows.net Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) will compete with the target amine groups on the biomolecule for reaction with the PFP ester. broadpharm.comgbiosciences.com This competition reduces the efficiency of the desired conjugation. If a protein sample is in an amine-containing buffer, it is necessary to exchange it for an amine-free buffer through methods like dialysis or desalting before initiating the conjugation reaction. broadpharm.comwindows.net Suitable amine-free buffers include phosphate-buffered saline (PBS), borate, carbonate/bicarbonate, and HEPES. precisepeg.comwindows.net

The reaction between the PFP ester of this compound and primary amines is highly pH-dependent. The optimal pH range for this coupling reaction is typically between 7.2 and 8.5. precisepeg.comwindows.netwindows.net Within this range, the primary amine groups on the protein (such as the ε-amino group of lysine (B10760008) residues) are sufficiently deprotonated and thus nucleophilic enough to attack the electrophilic carbonyl carbon of the PFP ester. tocris.com At a lower pH, the amine groups become protonated, reducing their reactivity. precisepeg.com Conversely, at a higher pH (e.g., above 9), the rate of hydrolysis of the PFP ester increases significantly, which becomes a major competing reaction and reduces the yield of the desired conjugate. windows.netwindows.net Therefore, maintaining the pH within the optimal 7.2-8.5 range is a key strategy to balance amine reactivity with ester stability.

Table 2: pH Effects on PFP Ester Conjugation

pH RangeEffect on ReactionRationaleReference
<7.2Reduced reactivityAmine groups are protonated and less nucleophilic. precisepeg.com
7.2 - 8.5Optimal for amine couplingBalances amine nucleophilicity and ester stability. precisepeg.comwindows.netwindows.net
>9.0Increased hydrolysisPFP ester becomes highly susceptible to hydrolysis, reducing conjugation efficiency. windows.net

Avoiding Amine-Containing Buffers

Reaction Monitoring and Product Analysis

To ensure the desired outcome of the conjugation reaction, it is essential to monitor its progress and analyze the final product. Several analytical techniques can be employed for this purpose. The reaction progress can be monitored by taking aliquots at different time points and analyzing them. broadpharm.com

For proteins and peptides, common analytical methods include:

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Techniques like size-exclusion chromatography (SEC) and reversed-phase HPLC (RP-HPLC) are powerful for separating the PEGylated conjugate from the unreacted protein and excess reagent. lcms.czfrontiersin.orgchromatographyonline.com A shift in retention time or the appearance of a new peak indicates the formation of the larger, modified protein.

Mass Spectrometry (MS): Techniques such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) or LC-MS (Liquid Chromatography-Mass Spectrometry) can confirm the conjugation by detecting the expected increase in the molecular weight of the protein corresponding to the addition of the this compound moiety. precisepeg.comfrontiersin.orgwalshmedicalmedia.com

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This method can visualize the increase in molecular weight of the protein after conjugation, appearing as a band shift on the gel. precisepeg.com

After the reaction is complete, unreacted reagent and byproducts like pentafluorophenol (B44920) are typically removed using methods such as size-exclusion chromatography (e.g., desalting columns) or dialysis. broadpharm.comtocris.comwindows.net If necessary, any remaining unreacted PFP ester can be quenched by adding an amine-containing buffer like Tris. precisepeg.comwindows.net

Table 3: Analytical Techniques for Monitoring and Analysis

TechniquePurposeInformation ObtainedReference
HPLC/UPLC (SEC, RP-HPLC)Separation and quantificationSeparates conjugate from starting materials; indicates reaction progress. lcms.czfrontiersin.org
Mass Spectrometry (MALDI-TOF, LC-MS)Confirmation of conjugationProvides accurate molecular weight of the conjugate. precisepeg.comwalshmedicalmedia.com
SDS-PAGEVisualizing conjugationShows a molecular weight shift for the conjugated protein. precisepeg.com

Techniques for Assessing Conjugation Efficiency

The efficiency of the conjugation reaction between this compound and a target molecule, typically a protein or peptide, must be accurately determined to ensure the desired degree of modification is achieved. Several analytical techniques are commonly employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for analyzing PEGylated products. It separates molecules based on their physicochemical properties, such as size, charge, and hydrophobicity. cellmosaic.com

Size-Exclusion Chromatography (SEC-HPLC): This method separates molecules based on their hydrodynamic radius. sigmaaldrich.cn As PEG chains are added to a protein, its size increases, leading to a shorter retention time on an SEC column compared to the unmodified protein. chromatographyonline.com This allows for the quantification of the remaining unreacted protein and the newly formed PEGylated conjugate. sigmaaldrich.cn SEC is particularly effective for removing low molecular weight by-products and unreacted PEG. researchgate.net However, its ability to separate species with multiple PEGylations can be limited. researchgate.net

Ion-Exchange Chromatography (IEX-HPLC): IEX separates molecules based on their net charge. The covalent attachment of the neutral PEG chain can shield charged residues on the protein surface, altering its isoelectric point and its interaction with the IEX stationary phase. nih.gov This change in retention behavior can be used to monitor the progress of the conjugation reaction and separate PEGylated isomers. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation capabilities of HPLC with the mass detection of mass spectrometry. google.com LC-MS provides direct confirmation of conjugation by detecting the mass increase corresponding to the addition of the this compound moiety. It can also identify the exact number of PEG units attached to the target molecule, providing a detailed picture of the conjugation products. google.com

Fluorescence Quenching Assays: While not a direct measure of conjugation with this compound itself, fluorescence-based methods can be adapted to assess conjugation efficiency. If the target molecule is inherently fluorescent, changes in its fluorescence properties upon conjugation can be monitored. Alternatively, a fluorescent tag can be incorporated into the system. For instance, a study on resveratrol-PEG conjugates utilized solvent-mediated fluorescence enhancement in HPLC to develop a highly sensitive detection method. researchgate.netresearchgate.net This approach allowed for the quantification of the PEGylated product with significantly higher sensitivity than standard UV detection. researchgate.netresearchgate.net

Evaluation of Conjugate Homogeneity and Purity

The PEGylation reaction often results in a heterogeneous mixture containing the desired conjugate, unreacted starting materials, and various byproducts. Assessing the homogeneity and purity of the final product is a critical quality control step.

The primary goal is to isolate the desired PEGylated species and quantify any impurities. The chromatographic methods described above (SEC, RP-HPLC, IEX) are the principal tools for evaluating the purity of the conjugate. creative-proteomics.com By analyzing the chromatograms, researchers can determine the percentage of the main product peak relative to other species, such as aggregates, unreacted protein, and different PEGylated forms.

For example, a study on the purification of a PEGylated protein reported achieving over 90% purity after a single anion-exchange chromatography step, as determined by analytical size-exclusion chromatography. nih.gov Similarly, size-exclusion chromatography has been effectively used to determine the monomeric purity of immunoconjugates, with one study showing less than 2% high molecular weight aggregate after purification. google.com

The following table summarizes the application of various chromatographic techniques in assessing the purity of PEGylated proteins.

Analytical TechniquePrinciple of SeparationInformation ObtainedReference
Size-Exclusion Chromatography (SEC) Molecular size (hydrodynamic radius)Quantifies unreacted protein, aggregates, and separates based on the number of attached PEG chains. sigmaaldrich.cnchromatographyonline.com
Reverse-Phase HPLC (RP-HPLC) HydrophobicitySeparates different degrees of PEGylation and positional isomers. waters.com
Ion-Exchange Chromatography (IEX) Net chargeSeparates based on changes in surface charge upon PEGylation; can resolve positional isomers. nih.gov
Hydrophobic Interaction Chromatography (HIC) Hydrophobicity (under non-denaturing conditions)Orthogonal separation to IEX, useful for polishing and separating closely related species. cellmosaic.combiopharminternational.com

Removal of Unreacted Reagents and Byproducts

After the conjugation reaction is complete, it is essential to remove unreacted this compound, the pentafluorophenol (PFP) byproduct, and any quenching agents. Failure to do so can interfere with downstream applications and compromise the purity of the final conjugate.

Size Exclusion Chromatography and Dialysis

Two of the most common and effective methods for removing small molecule impurities are size exclusion chromatography (SEC) and dialysis. broadpharm.combroadpharm.com

Size Exclusion Chromatography (SEC): As mentioned previously, SEC separates molecules based on size. This technique is highly efficient for separating the large PEGylated protein conjugate from the much smaller unreacted this compound and PFP byproduct. researchgate.net Desalting columns, which are a form of SEC, are specifically designed for this purpose and allow for rapid buffer exchange and removal of small molecules. broadpharm.comfishersci.com

Dialysis: Dialysis is a membrane-based separation technique that relies on the diffusion of molecules across a semi-permeable membrane. broadpharm.com The reaction mixture is placed in a dialysis bag or cassette with a specific molecular weight cut-off (MWCO). broadpharm.com The MWCO is chosen to be large enough to allow the small unreacted reagents and byproducts to pass through into the surrounding buffer (dialysate), while retaining the much larger PEGylated conjugate. broadpharm.comaxispharm.com This process is typically carried out over several hours with multiple changes of the dialysate to ensure complete removal of the impurities. broadpharm.com

The choice between SEC and dialysis often depends on the scale of the reaction and the desired speed of purification. Desalting columns are generally faster for smaller sample volumes, while dialysis is well-suited for larger volumes. broadpharm.combroadpharm.com

Strategies for Downstream Purification

A comprehensive downstream purification strategy is often required to achieve a highly pure and homogeneous final product. This typically involves a multi-step process that combines different chromatographic techniques to remove a wide range of impurities. cytivalifesciences.com

The PEGylation reaction mixture can be complex, containing not only the target mono-PEGylated product but also multi-PEGylated species, positional isomers, and protein aggregates. A typical purification workflow might start with a capture step, followed by one or more polishing steps. cytivalifesciences.com

Typical Downstream Processing Steps:

StepTechnique(s)PurposeReference
Initial Cleanup/Capture Size Exclusion Chromatography (SEC) / Dialysis / DiafiltrationRemoval of unreacted small molecules (e.g., this compound, PFP), buffer exchange. broadpharm.comscielo.br
Intermediate Purification Ion-Exchange Chromatography (IEX)Separation of unreacted protein from PEGylated species based on charge differences. Separation of different degrees of PEGylation. nih.gov
Polishing Hydrophobic Interaction Chromatography (HIC) / Reverse-Phase Chromatography (RPC)Separation of positional isomers and removal of remaining impurities, including aggregates. HIC offers an orthogonal separation to IEX. biopharminternational.comcytivalifesciences.comspringernature.com

For example, a purification process might begin with SEC or dialysis to remove the bulk of unreacted reagents. broadpharm.combroadpharm.com This could be followed by IEX to separate the un-PEGylated protein from the PEGylated forms. nih.gov Since the attachment of the PEG chain from this compound can shield surface charges, the PEGylated protein will elute at a different salt concentration than the native protein. Finally, a polishing step using a high-resolution technique like HIC or RPC might be employed to separate different PEGylated isomers or remove any remaining aggregates, leading to a highly purified final product. cytivalifesciences.comspringernature.com The combination of these orthogonal techniques ensures the removal of a broad spectrum of process- and product-related impurities. biopharminternational.com

Future Directions and Emerging Research Avenues

Expansion of Orthogonal Chemistry Strategies

Orthogonal chemistry refers to a set of chemical reactions that can occur in the same vessel without interfering with one another. The PFP ester functionality of Hydroxy-PEG2-PFP ester is a key component in many orthogonal strategies. PFP esters are known to be compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.org This allows for sequential functionalization, where the PFP ester can react with an amine, while an azide (B81097) or alkyne group on the same molecule can undergo a separate, non-interfering reaction. rsc.org

Researchers are actively exploring new combinations of orthogonal reactions involving PFP esters. This includes developing novel protecting group strategies and exploring different "click" reaction pairings to create increasingly complex and multifunctional bioconjugates. The ability to perform multiple, specific modifications on a single molecule opens up possibilities for creating highly tailored therapeutic and diagnostic agents. For instance, a single molecule could be functionalized with a targeting ligand, a therapeutic payload, and an imaging agent, all through a series of orthogonal reactions.

A key advantage of PFP esters is their enhanced stability in aqueous solutions compared to other common amine-reactive reagents like N-hydroxysuccinimide (NHS) esters. medkoo.comcd-bioparticles.netbroadpharm.com This stability is crucial for reactions performed in biological media.

Rational Design of Next-Generation Bioconjugation Reagents

The development of new bioconjugation reagents is a continuous process, driven by the need for greater efficiency, selectivity, and stability. This compound serves as a valuable scaffold for the rational design of these next-generation reagents. The hydroxyl group provides a convenient handle for further chemical modification, allowing for the introduction of new functionalities. medkoo.comaxispharm.com

Future research in this area will likely focus on:

Modifying the PEG linker: While the short PEG2 linker in this compound enhances water solubility and provides spacing, researchers are exploring PEG linkers of varying lengths and architectures (e.g., branched or star-shaped PEGs) to fine-tune the properties of the final conjugate. news-medical.netchempep.com Longer PEG chains can further improve solubility and reduce immunogenicity, while branched structures can offer more attachment points for other molecules. news-medical.net

Introducing cleavable linkers: Incorporating cleavable moieties within the linker can allow for the controlled release of a therapeutic agent at a specific target site. This is a key strategy in the development of antibody-drug conjugates (ADCs) and other targeted therapies.

Developing multi-functional reagents: Building on the concept of orthogonal chemistry, new reagents are being designed with multiple reactive groups to facilitate the construction of complex, multifunctional bioconjugates in a more streamlined manner. lumiprobe.combroadpharm.com

The ultimate goal is to create a toolbox of bioconjugation reagents that allows for the precise and predictable assembly of complex biomolecules with tailored properties.

Development of Advanced Materials with Tunable Biocompatibility

The biocompatibility of materials used in biomedical applications is of paramount importance. Polyethylene (B3416737) glycol (PEG) is a well-established polymer known for its excellent biocompatibility, low toxicity, and ability to reduce non-specific protein adsorption. nih.govmdpi.comresearchgate.net These properties make PEG-containing molecules like this compound ideal for modifying the surfaces of materials to improve their biocompatibility.

By attaching this compound to the surface of a material, researchers can create a hydrophilic and bio-inert coating. This can be particularly useful for:

Medical implants: Reducing the foreign body response and improving the long-term performance of implants.

Nanoparticles for drug delivery: Preventing aggregation, reducing clearance by the immune system, and improving circulation time. mdpi.com

Biosensors: Minimizing non-specific binding to improve signal-to-noise ratios and enhance sensitivity.

Furthermore, the hydroxyl group on the PEG linker can be used to attach other bioactive molecules, such as targeting ligands or growth factors, to create materials with specific biological functions. The ability to tune the surface properties of materials by controlling the density and type of attached molecules is a key area of research. This includes the development of "smart" materials that can respond to changes in their environment, such as pH or temperature, to release a drug or change their properties. nih.gov

Novel Applications in Therapeutic Modalities Beyond PROTACs

While this compound is a known linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs), its utility extends to a wide range of other therapeutic modalities. chemondis.commedchemexpress.combio-connect.nlbioscience.co.uk PROTACs are bifunctional molecules that induce the degradation of specific proteins. researchgate.net The linker component of a PROTAC is crucial for orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.

Beyond PROTACs, the principles of targeted protein degradation are being applied to other systems. nih.govmdpi.com Emerging therapeutic strategies include:

Lysosome-Targeting Chimeras (LYTACs): These molecules direct extracellular and membrane-associated proteins to the lysosome for degradation.

Autophagy-Targeting Chimeras (AUTACs): These compounds induce the degradation of cytosolic components through the autophagy pathway.

The development of these novel modalities will require a diverse toolkit of linkers with varying lengths, flexibilities, and chemical properties. The fundamental characteristics of this compound make it an attractive starting point for designing linkers for these next-generation degraders.

Furthermore, the PFP ester can be used to attach small molecule drugs to antibodies, creating antibody-drug conjugates (ADCs), or to other targeting moieties to improve their delivery and efficacy. nuvisan.com The ester functionality has also been explored in the development of novel treatments for conditions like actinic keratosis, highlighting its broader therapeutic potential. openaccessjournals.com

Integration with High-Throughput Screening and Automation

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds. oregonstate.edubmglabtech.comagilent.com The integration of this compound and similar reagents into automated HTS workflows is crucial for accelerating the discovery and optimization of new bioconjugates and therapeutics.

The stability and reactivity of the PFP ester make it well-suited for use in automated liquid handling systems. broadpharm.com Researchers can use HTS to:

Screen libraries of compounds: Identify "hit" molecules that bind to a specific target.

Optimize linker chemistry: Systematically vary the linker structure to improve the potency and pharmacokinetic properties of a lead compound.

Develop new bioconjugation protocols: Rapidly test different reaction conditions to find the most efficient and robust methods for creating a desired conjugate.

Recent advances in HTS have enabled the screening of PEGylated lipids in nanoparticle formulations, demonstrating the power of this approach for optimizing drug delivery systems. rsc.orgnih.gov By combining the synthetic versatility of this compound with the power of HTS, researchers can significantly accelerate the development of new and effective therapies.

Q & A

Basic Research Questions

Q. What are the critical parameters for characterizing Hydroxy-PEG2-PFP ester in synthetic chemistry applications?

  • Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ester bond formation and PEG spacer integrity. High-resolution mass spectrometry (HRMS) validates molecular weight accuracy. Additionally, purity is assessed via reverse-phase HPLC with UV detection at 254 nm. Researchers should cross-validate results with elemental analysis to ensure stoichiometric consistency .

Q. How can researchers mitigate hydrolysis of the PFP ester group during storage or reaction conditions?

  • Methodological Answer : Hydrolysis can be minimized by storing the compound under inert atmospheres (argon or nitrogen) at –20°C in anhydrous solvents like DMF or DCM. During reactions, use aprotic solvents and maintain pH neutrality. Kinetic studies using UV-Vis spectroscopy to track hydrolysis rates under varying conditions (temperature, solvent polarity) are recommended to optimize stability .

Q. What are the common side reactions observed during conjugation of this compound with nucleophiles (e.g., amines)?

  • Methodological Answer : Competing hydrolysis of the PFP ester and undesired PEG chain oxidation are frequent issues. Researchers should monitor reaction progress via TLC or LC-MS. To suppress oxidation, include radical scavengers (e.g., BHT) in the reaction mixture. Stoichiometric control (1.2–1.5 equivalents of nucleophile) and low temperatures (0–4°C) improve selectivity .

Advanced Research Questions

Q. How can the Taguchi experimental design optimize reaction conditions for this compound conjugation?

  • Methodological Answer : Apply orthogonal arrays (e.g., L9 array) to test parameters like temperature (25–45°C), solvent polarity (DMF vs. THF), catalyst concentration (0.1–1.0 mol%), and reaction time (2–24 hrs). Analyze signal-to-noise (S/N) ratios to identify dominant factors. For example, ANOVA in a Taguchi study revealed catalyst concentration as the most influential parameter (77.58% contribution) in esterification reactions, enabling yield optimization .

Q. What statistical approaches resolve contradictions in reported reaction yields for this compound derivatives?

  • Methodological Answer : Use multivariate regression to isolate variables (e.g., solvent purity, trace moisture levels) causing yield discrepancies. Case studies show that batch-to-batch variability in PEG chain length (polydispersity index >1.05) can reduce yields by 15–20%. Cross-correlate data with gel permeation chromatography (GPC) to quantify PEG heterogeneity .

Q. How do researchers validate the biocompatibility of this compound conjugates in vitro?

  • Methodological Answer : Employ a tiered approach:

  • Step 1 : Cytotoxicity screening via MTT assays across cell lines (e.g., HEK293, HeLa) at 0.1–100 µM concentrations.
  • Step 2 : Hemolytic activity assessment using fresh erythrocytes (2% v/v in PBS) incubated with conjugates for 1 hr.
  • Step 3 : Complement activation measured via ELISA for C3a/C5a markers.
    Data normalization to PEG controls (e.g., mPEG-NHS) isolates ester-specific effects .

Q. What strategies address conflicting NMR and MS data in this compound structural analysis?

  • Methodological Answer : Contradictions often arise from isotopic interference (e.g., fluorine in PFP) or PEG adducts in MS. Use deuterated solvents for NMR to minimize splitting artifacts. For MS, apply collision-induced dissociation (CID) to fragment PEG chains and confirm ester linkage via diagnostic ions (e.g., m/z 195 for PFP fragment). Cross-check with MALDI-TOF for high-mass accuracy .

Data Analysis and Interpretation

Q. How should researchers design a PRE-INTER-POST study to evaluate this compound stability under physiological conditions?

  • Methodological Answer :

  • Pre-test : Baseline stability in PBS (pH 7.4, 37°C) via HPLC.
  • Inter-test : Introduce variables (e.g., serum proteins, redox agents) and sample at t = 1, 6, 24 hrs.
  • Post-test : Quantify degradation products using LC-MS/MS.
    Triangulate data with fluorescence quenching assays (if labeled) for real-time tracking .

Q. What frameworks (e.g., FINER, PICO) guide hypothesis formulation for this compound mechanism studies?

  • Methodological Answer :

  • FINER Criteria : Ensure hypotheses are Feasible (e.g., accessible instrumentation), Interesting (novel PEGylation mechanisms), Novel (unreported ester activation pathways), Ethical (minimal hazardous waste), and Relevant (applications in drug delivery).
  • PICO Framework : Define Population (e.g., ester derivatives), Intervention (e.g., pH variation), Comparison (unmodified PEG), Outcome (reaction rate, yield) .

Tables for Reference

Table 1 : Key Parameters for Taguchi Optimization of this compound Conjugation

ParameterLevels TestedContribution (%)Optimal Level
Catalyst Concentration0.1, 0.5, 1.0 mol%77.580.5 mol%
Temperature25°C, 35°C, 45°C12.3435°C
Solvent PolarityDMF, THF, Acetonitrile6.89DMF
Reaction Time2, 12, 24 hrs3.1912 hrs
Adapted from Taguchi orthogonal array analysis .

Table 2 : Common Analytical Techniques for this compound Characterization

TechniquePurposeCritical Parameters
¹H NMRConfirm ester bond formationδ 4.3–4.5 ppm (PEG-O-CH₂)
HRMSValidate molecular weightResolution >30,000 (TOF preferred)
Reverse-Phase HPLCAssess purityC18 column, 0.1% TFA gradient
GPCQuantify PEG polydispersityPS standards, THF eluent
Synthesized from best practices in polymer chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.